molecular formula C12H17N3O2 B13607609 1-(5-Methoxy-2-nitrobenzyl)piperazine

1-(5-Methoxy-2-nitrobenzyl)piperazine

Cat. No.: B13607609
M. Wt: 235.28 g/mol
InChI Key: KUGXQYXOGWRHOU-UHFFFAOYSA-N
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Description

1-[(5-methyl-2-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 5-methyl-2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-2-nitrophenyl)methyl]piperazine typically involves the reaction of 5-methyl-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products Formed

    Oxidation: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

    Reduction: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.

Scientific Research Applications

1-[(5-methyl-2-nitrophenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-2-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also enhance the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)methyl]piperazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-[(5-methyl-2-nitrophenyl)methyl]morpholine: Similar structure but contains a morpholine ring instead of a piperazine ring.

Uniqueness

1-[(5-methyl-2-nitrophenyl)methyl]piperazine is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical and biological properties. The methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(5-methyl-2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

KUGXQYXOGWRHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CN2CCNCC2

Origin of Product

United States

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